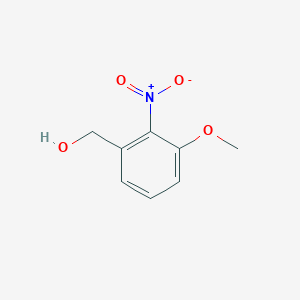

![molecular formula C7H5FN2 B1589242 5-Fluorimidazo[1,2-a]pyridin CAS No. 198896-12-7](/img/structure/B1589242.png)

5-Fluorimidazo[1,2-a]pyridin

Übersicht

Beschreibung

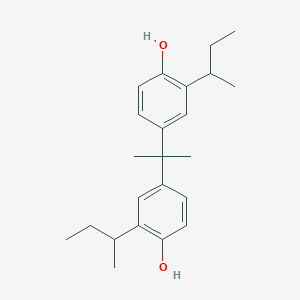

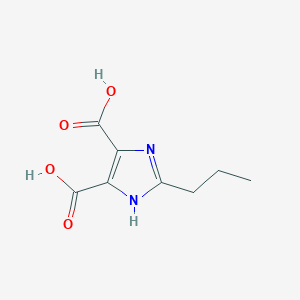

5-Fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5FN2. It has a molecular weight of 172.59 . It is a brown solid and is stored at temperatures between 0-5 degrees .

Synthesis Analysis

The synthesis of 5-Fluoroimidazo[1,2-a]pyridine involves intramolecular nucleophilic aromatic substitution under basic conditions . The use of non-nucleophilic alcoholic solvent tert-butanol, rather than methanol, increases the yield of the tetracycles by reducing the competing intermolecular reaction observed for methanol .Molecular Structure Analysis

The geometry, frequency, and intensity of the vibrational bands of imidazo[1,2-a]pyridine were obtained by density functional theory (DFT) calculations with BLYP, B3LYP, and B3PW91 functionals and 6-31G (d) basis set . The optimized geometric bond lengths and bond angles are in good agreement with the available X-ray data .Chemical Reactions Analysis

The direct functionalization of 5-Fluoroimidazo[1,2-a]pyridine has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .It has a molecular weight of 172.59 and is stored at temperatures between 0-5 degrees .

Wissenschaftliche Forschungsanwendungen

Behandlung trypanosomaler Krankheiten

5-Fluorimidazo[1,2-a]pyridin-Derivate haben sich als vielversprechende bioverfügbare Inhibitoren erwiesen, die auf die Methionyl-tRNA-Synthetase von Trypanosoma brucei abzielen, dem Erreger der Afrikanischen Trypanosomiasis (HAT). Die Integration dieses Fragments in Inhibitoren kann zu einer Bioverfügbarkeit im zentralen Nervensystem führen, was für die Behandlung des Spätstadiums der Krankheit entscheidend ist, bei dem die Parasiten in das ZNS eindringen .

Synthese von tetracyclischen Derivaten

Die Verbindung wurde für die effiziente Eintopfsynthese von funktionalisierten Imidazo[1,2-a]pyridinen und die unerwartete Synthese neuartiger tetracyclischer Derivate eingesetzt. Diese Derivate werden durch nukleophile aromatische Substitution unter basischen Bedingungen synthetisiert und zeigen die Vielseitigkeit von this compound in der synthetischen Chemie .

Optoelektronische Bauelemente

Im Bereich der Materialwissenschaften sind Imidazo[1,2-a]pyridin-Derivate, einschließlich derer mit der 5-Fluor-Gruppe, aufgrund ihrer elektronischen Eigenschaften wertvoll. Sie werden bei der Entwicklung optoelektronischer Bauelemente eingesetzt, da sie lumineszierende Eigenschaften aufweisen, die für Anwendungen wie Leuchtdioden (LEDs) und andere Displaytechnologien unerlässlich sind .

Chemische Sensoren

Diese Verbindungen finden auch Anwendung als chemische Sensoren. Die elektronischen Eigenschaften von this compound machen es geeignet, verschiedene chemische Spezies zu detektieren, was in der Umweltüberwachung, Diagnostik und industriellen Prozesskontrolle von entscheidender Bedeutung ist .

Krebsforschung

Die einzigartige elektronische Struktur von this compound macht es zu einem Kandidaten für die Entwicklung von Krebsmedikamenten. Seine Derivate werden auf ihr Potenzial zur Hemmung des Wachstums und der Proliferation von Krebszellen untersucht .

Bioimaging und fluoreszierende Sonden

Aufgrund ihrer lumineszierenden Eigenschaften werden diese Derivate als fluoreszierende Sonden im Bioimaging eingesetzt. Sie helfen bei der Visualisierung biologischer Prozesse auf molekularer Ebene, was für die medizinische Diagnostik und die Forschung in der Zellbiologie entscheidend ist .

Pharmazeutische Anwendungen

Der Strukturbaustein von this compound findet sich in verschiedenen therapeutischen Wirkstoffen wieder. Seine Derivate werden auf ihre potenzielle Verwendung in Beruhigungsmitteln, antiviralen Wirkstoffen, Immunmodulatoren und Antituberkulosemitteln untersucht, was die Bedeutung der Verbindung in der pharmazeutischen Forschung unterstreicht .

Entwicklung intelligenter Materialien

Schließlich tragen die elektronischen und lumineszierenden Eigenschaften von this compound-Derivaten zur Entwicklung intelligenter Materialien bei. Diese Materialien können auf Umweltreize reagieren und werden in fortschrittlichen Technologien wie intelligenten Fenstern und Sensoren eingesetzt .

Zukünftige Richtungen

The development of safe synthetic methodologies that efficiently access imidazopyridines and their associated derivatives continues to generate much research interest in synthetic chemistry . The utility of the multi-component Groebke–Blackburn–Bienaymé reaction for preparation of imidazo[1,2-a]pyridines is well documented in synthetic chemistry literature .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which 5-fluoroimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

The mode of action of 5-Fluoroimidazo[1,2-a]pyridine involves the direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can occur through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

The compound is known to undergo intramolecular nucleophilic aromatic substitution under basic conditions . This reaction leads to the formation of novel tetracyclic imidazo[1,2-a]pyridine derivatives .

Pharmacokinetics

It is known that the addition of more fluorine atoms to the benzimidazole ring of similar compounds can lead to improved oral pharmacokinetics and good brain penetration .

Result of Action

The result of the action of 5-Fluoroimidazo[1,2-a]pyridine is the formation of novel tetracyclic imidazo[1,2-a]pyridine derivatives . These derivatives are formed by intramolecular nucleophilic aromatic substitution of 5-Fluoroimidazo[1,2-a]pyridine under basic conditions .

Action Environment

The action environment can influence the efficacy and stability of 5-Fluoroimidazo[1,2-a]pyridine. For instance, the use of non-nucleophilic alcoholic solvents, such as tert-butanol, rather than methanol, can increase the yield of the tetracycles by reducing the competing intermolecular reaction .

Biochemische Analyse

Biochemical Properties

5-Fluoroimidazo[1,2-a]pyridine has been found to interact with methionyl-tRNA synthetase of Trypanosoma brucei . The nature of these interactions is such that the incorporation of 5-Fluoroimidazo[1,2-a]pyridine into inhibitors leads to maintained or even improved efficacy .

Cellular Effects

The effects of 5-Fluoroimidazo[1,2-a]pyridine on cells are significant. It has been found to have a beneficial impact on the central nervous system’s bioavailability . This compound influences cell function by interacting with methionyl-tRNA synthetase, which plays a crucial role in protein synthesis .

Molecular Mechanism

The molecular mechanism of 5-Fluoroimidazo[1,2-a]pyridine involves binding interactions with biomolecules such as methionyl-tRNA synthetase . This interaction leads to the inhibition of the enzyme, thereby affecting protein synthesis .

Temporal Effects in Laboratory Settings

It has been observed that the compound maintains its efficacy over time .

Dosage Effects in Animal Models

It has been found to have good brain penetration and slightly improved oral pharmacokinetics compared to other compounds .

Metabolic Pathways

It is known to interact with methionyl-tRNA synthetase, which plays a crucial role in protein synthesis .

Transport and Distribution

It has been found to have good brain penetration .

Subcellular Localization

Given its interaction with methionyl-tRNA synthetase, it is likely to be found in the cytoplasm where protein synthesis occurs .

The information provided here is based on the current understanding and available research .

Eigenschaften

IUPAC Name |

5-fluoroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGYXWXQEYLHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450340 | |

| Record name | 5-Fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

198896-12-7 | |

| Record name | 5-Fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reactivity of 5-Fluoroimidazo[1,2-a]pyridine in the study?

A1: The research highlights the susceptibility of 5-Fluoroimidazo[1,2-a]pyridine to nucleophilic aromatic substitution, specifically at the fluorine atom. This reactivity allows for the synthesis of novel tetracyclic imidazo[1,2-a]pyridine derivatives []. The study discovered that using tert-butanol as a solvent instead of methanol minimized unwanted side reactions and improved the yield of these tetracyclic derivatives.

Q2: What synthetic challenges were addressed when working with 5-Fluoroimidazo[1,2-a]pyridine?

A2: The researchers encountered challenges related to competing intermolecular reactions when synthesizing the target compounds. Specifically, the use of methanol as a solvent led to undesired side products. To overcome this, the study employed tert-butanol, a less nucleophilic solvent, which successfully minimized these side reactions and enhanced the yield of the desired tetracyclic imidazo[1,2-a]pyridine derivatives [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.